Nargenicin - 75923-01-2

Nargenicin

Catalog Number: EVT-1482688
CAS Number: 75923-01-2
Molecular Formula: C29H39NO10
Molecular Weight: 561.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nargenicin is a member of the family of oxa-bridged macrolide antibiotics, notable for its potent antibacterial properties, particularly against Mycobacterium tuberculosis. It is produced by the actinobacterium Nocardia sp. CS682 and has garnered attention for its unique mechanism of action and potential therapeutic applications in treating drug-resistant bacterial infections.

Source

Nargenicin is derived from the fermentation of Nocardia sp. CS682, which has been studied for its ability to produce this compound efficiently. The biosynthetic gene cluster responsible for nargenicin production includes genes that encode enzymes involved in its synthesis and self-resistance mechanisms against its own antibiotic product .

Classification

Nargenicin falls under the category of macrolide antibiotics, characterized by a large lactone ring structure. It is classified as an oxa-bridged macrolide due to the presence of an oxygen atom bridging two carbon atoms in its core structure.

Synthesis Analysis

Methods

The synthesis of nargenicin has been explored through various synthetic routes, with a focus on achieving high stereoselectivity. One notable method involves the Yamaguchi macrolactonization, which is followed by a transannular Diels-Alder reaction that yields the desired cycloadduct with significant efficiency .

Technical Details

The synthetic pathway typically begins with the preparation of hydroxy acids, which are then subjected to macrolactonization conditions. This step is crucial as it forms the macrocyclic structure that defines nargenicin. Subsequent reactions may involve modifications to introduce functional groups or alter stereochemistry as needed.

Molecular Structure Analysis

Structure

Nargenicin features a complex molecular structure characterized by a large lactone ring and an oxa bridge. The detailed structure can be elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

Data

The molecular formula of nargenicin is C₁₈H₃₄O₇, with a molar mass of approximately 366.46 g/mol. Its structural representation includes multiple hydroxyl groups and a unique bicyclic framework that contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Nargenicin undergoes various chemical reactions typical of macrolides, including hydrolysis and esterification, which can affect its stability and activity. The intramolecular Diels-Alder reaction is particularly noteworthy as it allows for the formation of key structural elements in its synthesis .

Technical Details

In laboratory settings, reactions involving nargenicin may require specific conditions such as controlled temperatures and pH levels to ensure optimal yields and minimize degradation. The use of protecting groups during synthesis is also common to prevent unwanted side reactions.

Mechanism of Action

Process

Nargenicin exerts its antibacterial effects primarily through the inhibition of DNA replication in bacterial cells. It specifically targets the DNA polymerase DnaE1 in Mycobacterium tuberculosis, disrupting the enzyme's activity and leading to reduced DNA synthesis .

Data

Research indicates that nargenicin binds to the active site of DnaE1, mimicking incoming nucleotides and obstructing normal polymerase function. This results in significant reductions in radiolabeled uracil incorporation into DNA, demonstrating its potent inhibitory effects at concentrations significantly lower than those required for other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

Nargenicin is typically presented as a white to off-white solid with solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.

Chemical Properties

Chemically, nargenicin exhibits stability under acidic conditions but may be susceptible to hydrolysis under alkaline conditions. Its antibacterial activity is influenced by structural modifications; thus, understanding its chemical properties is essential for developing derivatives with enhanced efficacy.

Applications

Scientific Uses

Nargenicin has potential applications in treating infections caused by drug-resistant strains of Mycobacterium tuberculosis due to its unique mechanism of action and low frequency of resistance development observed in clinical studies . Additionally, it serves as a valuable tool in microbiological research for studying DNA replication processes and antibiotic resistance mechanisms.

Introduction to Nargenicin

Historical Discovery and Taxonomic Origins

Nargenicin (initially designated CP-47,444) was first isolated in 1980 from the actinomycete bacterium Nocardia argentinensis through fermentation and chromatographic purification techniques [3] [6]. Early structural elucidation by Celmer et al. revealed its unique 28-carbon macrolide architecture featuring a fused tricyclic core and a rare ether bridge—a structural motif that distinguished it from other known antibiotics at the time [3] [7]. Despite demonstrating potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), nargenicin’s narrow spectrum of activity (inactive against Gram-negative bacteria and streptococci) limited pharmaceutical interest during an era prioritizing broad-spectrum agents [2] [6].

The compound remained largely unexplored until 2015, when a breakthrough rediscovery occurred. Using whole-cell antisense screening against S. aureus, researchers identified nargenicin as a DNA synthesis inhibitor and subsequently pinpointed its molecular target through whole-genome sequencing of resistant mutants [1]. This revitalized interest aligned with the growing antimicrobial resistance crisis and renewed appreciation for pathogen-specific antibiotics. Taxonomically, nargenicin-producing strains reside within the genus Nocardia (order Mycobacteriales), which comprises over 130 validated species of soil-dwelling, filamentous bacteria [2]. Notably, genomic analyses have reclassified many historically misidentified strains, emphasizing the precision required in sourcing this antibiotic [2].

Biological Source: Nocardia spp. as a Biosynthetic Reservoir

Nocardia species represent a genetically diverse reservoir of bioactive secondary metabolites, though they remain significantly understudied compared to relatives like Streptomyces. Bioinformatic analyses reveal that Nocardia genomes harbor numerous biosynthetic gene clusters (BGCs), many of which are transcriptionally silent under standard laboratory conditions [2] [4]. The nargenicin BGC was recently identified in 2019 within a clinical isolate of Nocardia arthritidis. Spanning 85 kb, this locus encodes a modular polyketide synthase (PKS), tailoring enzymes, and regulatory elements essential for nargenicin production [4].

Table 1: Key Nargenicin Variants and Producing Organisms

Compound NameProducing OrganismMolecular FormulaDistinct Features
Nargenicin A1N. argentinensisC₂₈H₃₇NO₈Parent compound, highest yield
Nargenicin C1Nocardia sp. (ATCC 53492)C₂₉H₃₉NO₉Hydroxylated variant at C-18
8,13-DeoxynargenicinEngineered mutantC₂₈H₃₇NO₇Ether-bridge precursor

Biosynthesis initiates with acetate and propionate units assembled by a type I PKS to form a linear polyketide chain [3] [6]. Key post-PKS modifications include:

  • Macrolactonization: Cyclization to form the 21-membered lactone ring.
  • Intramolecular Diels-Alder reaction: Spontaneous cyclization generating the decalin core [6].
  • Ether-bridge formation: Catalyzed by a dedicated iron/α-ketoglutarate-dependent dioxygenase (NgnD), which installs the characteristic 8,13-oxa bridge using molecular oxygen on the precursor 8,13-deoxynargenicin [4].
  • Oxidation and tailoring: Addition of a methoxy group and esterification with a pyrrole-carboxylic acid moiety [3] [6].

Table 2: Key Enzymatic Steps in Nargenicin Biosynthesis

Biosynthetic StepEnzyme(s)/ProcessFunction
Polyketide chain elongationModular PKS (NgnA-NgnC)Incorporates acetate/propionate units
Decalin formationDiels-Alderase (putative)Catalyzes [6+4] cycloaddition
Ether-bridge installationNgnD (Fe²⁺/α-KG dioxygenase)Oxidizes C8/C13 to form ether linkage
Pyrrole attachmentAcyltransferaseAppends pyrrole-carboxylate moiety

Metabolic engineering of Nocardia sp. CS682 has demonstrated enhanced nargenicin yields, highlighting the potential for industrial production [3].

Clinical Significance in Antimicrobial Resistance

Nargenicin’s clinical relevance stems from its novel mechanism of action and activity against drug-resistant pathogens. Target identification studies in 2015 definitively established Staphylococcus aureus DnaE1 (the α-subunit of DNA polymerase III) as its bactericidal target [1]. Nargenicin binds DNA-dependently to DnaE, disrupting replication initiation and elongation without cross-resistance to fluoroquinolones or other DNA synthesis inhibitors [1] [6]. This specificity translates to potent activity:

  • MIC against MRSA: ≤0.5 µg/ml [1] [3]
  • MIC against Mycobacterium tuberculosis: 2–4 µg/ml [2]
  • Low frequency of spontaneous resistance (∼1 × 10⁻⁹) in S. aureus [1]

Resistance, when observed, maps to single amino acid substitutions in DnaE (e.g., Gly857Arg), confirming target specificity [1]. Its narrow spectrum offers a critical advantage: minimal disruption to commensal flora, a significant drawback of broad-spectrum agents [2] [6]. Medicinal chemistry efforts have generated semi-synthetic derivatives aimed at broadening activity. For example, modifications to the C-18 hydroxyethyl side chain improved anti-streptococcal activity, albeit at the cost of reduced anti-staphylococcal potency [2] [6].

The unique oxa-bridged scaffold of nargenicin avoids common resistance mechanisms (e.g., β-lactamases, efflux pumps in Gram-positives), positioning it as a promising template for next-generation agents targeting priority pathogens like MRSA and M. tuberculosis [1] [6]. Combinatorial biosynthesis leveraging the identified BGC may further yield analogs with optimized pharmacokinetic properties [4].

Table 3: Antimicrobial Spectrum of Nargenicin A1

Pathogen GroupRepresentative SpeciesActivity (MIC Range)Resistance Notes
Gram-positive bacteriaStaphylococcus aureus (MRSA)0.25–0.5 µg/mLSingle-step mutations in dnaE
Clostridioides difficile1–2 µg/mLNot evaluated extensively
MycobacteriaMycobacterium tuberculosis2–4 µg/mLCorrelates with DnaE-DNA affinity
Gram-negative bacteriaEscherichia coli>64 µg/mL (inactive)Efflux; low DnaE-DNA affinity

Nocardia’s biosynthetic versatility underscores its potential as a source of novel anti-infectives. With rising antibiotic resistance, nargenicin exemplifies how "shelved" narrow-spectrum compounds can be re-evaluated as targeted therapeutic solutions [2] [6]. Future development will hinge on optimizing its pharmacokinetics and expanding its spectrum through rational drug design while retaining its mechanistically distinct antibacterial action.

Properties

CAS Number

75923-01-2

Product Name

Nargenicin

Molecular Formula

C29H39NO10

Molecular Weight

561.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.